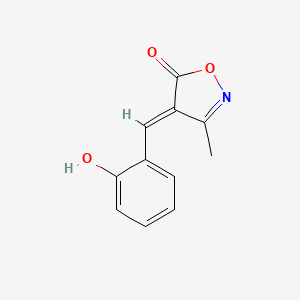
N,N'-biphenyl-4,4'-diylbis(4-iodobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-IODO-N-[4’-(4-IODOBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE is a complex organic compound characterized by the presence of multiple iodine atoms and benzamide groups. This compound is part of the biphenyl family, where two benzene rings are connected by a single bond. The presence of iodine atoms significantly influences its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-N-[4’-(4-IODOBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE typically involves multiple steps, starting with the iodination of biphenyl compounds. The process generally includes:
Iodination of Biphenyl: Biphenyl is treated with iodine and an oxidizing agent such as nitric acid to introduce iodine atoms at specific positions on the benzene rings.
Formation of Benzamide: The iodinated biphenyl is then reacted with benzoyl chloride in the presence of a base like pyridine to form the benzamide group.
Coupling Reaction: The final step involves coupling the iodinated benzamide with another iodinated biphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-IODO-N-[4’-(4-IODOBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products
Substitution: Formation of derivatives with different functional groups replacing iodine.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling: Formation of more complex biphenyl derivatives.
Scientific Research Applications
4-IODO-N-[4’-(4-IODOBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-IODO-N-[4’-(4-IODOBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE involves its interaction with specific molecular targets. The iodine atoms and benzamide groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. This compound may also intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-IODOBIPHENYL: A simpler compound with a single iodine atom on the biphenyl structure.
4-IODOBENZAMIDE: Contains a benzamide group with an iodine atom.
4,4’-DIODOBIPHENYL: Contains two iodine atoms on the biphenyl structure.
Uniqueness
4-IODO-N-[4’-(4-IODOBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE is unique due to its complex structure, combining multiple iodine atoms and benzamide groups
Properties
Molecular Formula |
C26H18I2N2O2 |
|---|---|
Molecular Weight |
644.2 g/mol |
IUPAC Name |
4-iodo-N-[4-[4-[(4-iodobenzoyl)amino]phenyl]phenyl]benzamide |
InChI |
InChI=1S/C26H18I2N2O2/c27-21-9-1-19(2-10-21)25(31)29-23-13-5-17(6-14-23)18-7-15-24(16-8-18)30-26(32)20-3-11-22(28)12-4-20/h1-16H,(H,29,31)(H,30,32) |
InChI Key |
VTGPDUZZWUVMTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I)NC(=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-[2-(4-Methylpiperazin-1-YL)-5-nitrophenyl]methylidene]-4-nitrobenzohydrazide](/img/structure/B11548170.png)
![N-(3-{[(2E)-2-(2-hydroxy-5-methoxy-3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11548187.png)
![3-nitro-N'-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide](/img/structure/B11548191.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11548200.png)
![4-chloro-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11548211.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11548218.png)
![N-(3,4-dichlorophenyl)-3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11548226.png)
![2-methoxy-4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11548229.png)
![N-(4-chlorobenzyl)-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11548232.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11548235.png)

![4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11548251.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11548258.png)

